
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has become popular in recent years due to its psychoactive effects. In
Wirkmechanismus
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in its psychoactive effects. It also acts as a releasing agent of these neurotransmitters, leading to their release into the synaptic cleft.
Biochemical and Physiological Effects
The use of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has been associated with a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It has also been shown to cause euphoria, increased sociability, and heightened sensory perception.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one in lab experiments has several advantages. It is relatively easy to synthesize, making it readily available for research purposes. It also has a long shelf life, allowing for long-term storage. However, its use in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs.
Zukünftige Richtungen
There are several future directions for the study of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one. One area of research is to investigate its potential as a treatment for depression and anxiety disorders. Another area of research is to study its long-term effects on the brain and other organs. Additionally, further studies can be conducted to explore its potential as a recreational drug and its potential for abuse.
Conclusion
In conclusion, 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one is a synthetic cathinone that has become popular in recent years due to its psychoactive effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of this compound on the brain and other organs.
Synthesemethoden
The synthesis of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 1-methylpyrrolidin-2-amine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using sodium borohydride to obtain 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has been used in scientific research to study its psychoactive effects on the central nervous system. It has been shown to have similar effects to other synthetic cathinones such as Mephedrone and Methylone. Studies have also been conducted to investigate its potential as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
172289-83-7 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
YHJUWSGGINNOKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1CCCN1C |
Kanonische SMILES |
CC(C)(C)C(=O)C1CCCN1C |
Synonyme |
1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
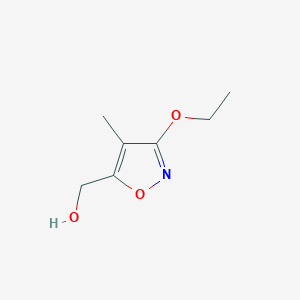
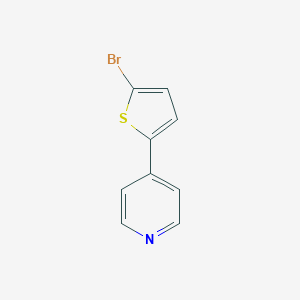


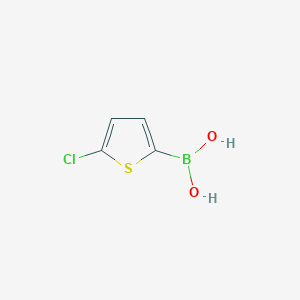
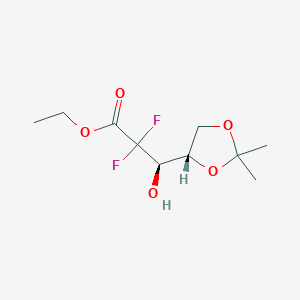
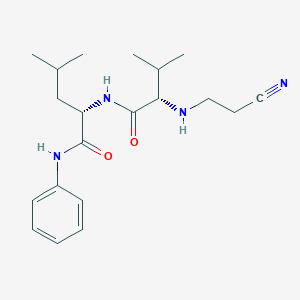
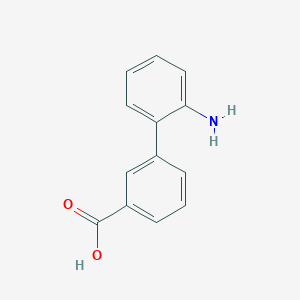
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
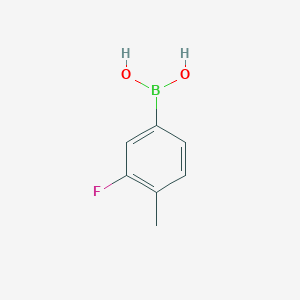
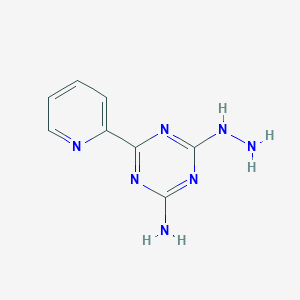
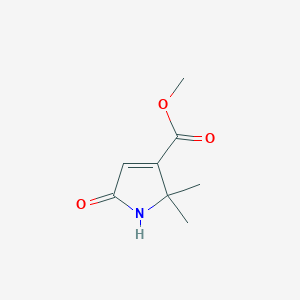
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)